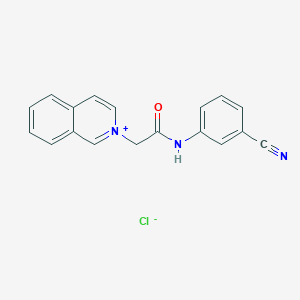
2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an isoquinolinium core linked to a 3-cyanoanilino group, making it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride typically involves a multi-step process:
Formation of the Isoquinolinium Core: The isoquinolinium core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the 3-Cyanoanilino Group: The 3-cyanoanilino group is introduced via a nucleophilic substitution reaction. This involves the reaction of 3-cyanoaniline with an appropriate electrophile, such as an alkyl halide.
Final Assembly: The final step involves the coupling of the isoquinolinium core with the 3-cyanoanilino group under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinolinium core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the electrophilic sites on the isoquinolinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinolinium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs, especially those targeting neurological disorders or cancers due to its ability to interact with cellular pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or dyes, due to its electronic properties.
Mécanisme D'action
The mechanism of action of 2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride involves its interaction with specific molecular targets. The isoquinolinium core can intercalate with DNA, affecting gene expression and cellular function. Additionally, the cyanoanilino group can form hydrogen bonds with proteins, modulating their activity. These interactions can influence various cellular pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Cyanoanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide: Similar in structure but with different functional groups, leading to varied biological activities.
3-{[2,2,2-Trichloro-1-(3-cyanoanilino)ethyl]amino}benzonitrile: Another compound with a cyanoanilino group, but with distinct chemical properties due to the presence of trichloroethyl and benzonitrile groups.
Uniqueness
2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride stands out due to its isoquinolinium core, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of new materials and as a potential therapeutic agent.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Propriétés
Formule moléculaire |
C18H14ClN3O |
|---|---|
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
N-(3-cyanophenyl)-2-isoquinolin-2-ium-2-ylacetamide;chloride |
InChI |
InChI=1S/C18H13N3O.ClH/c19-11-14-4-3-7-17(10-14)20-18(22)13-21-9-8-15-5-1-2-6-16(15)12-21;/h1-10,12H,13H2;1H |
Clé InChI |
IXYNTAJNRYXRGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=[N+](C=CC2=C1)CC(=O)NC3=CC=CC(=C3)C#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12013908.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12013911.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12013915.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide](/img/structure/B12013941.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013943.png)


![N'~1~,N'~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide](/img/structure/B12013956.png)
![6-(4-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12013964.png)

![(5E)-5-(4-isobutoxy-3-methoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013972.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013973.png)
